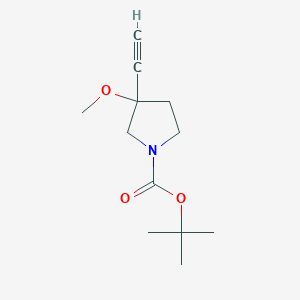

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

説明

BenchChem offers high-quality tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H19NO3 |

|---|---|

分子量 |

225.28 g/mol |

IUPAC名 |

tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |

InChIキー |

YKMGDNRZBAZJOM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC |

製品の起源 |

United States |

The Strategic Role of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate in Targeted Oncology

Executive Summary

The evolution of targeted oncology relies heavily on the design of highly specific, metabolically stable, and blood-brain barrier (BBB) penetrant small molecules. Among the critical building blocks enabling this next generation of therapeutics is tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (CAS: 2167159-22-8)[1]. This functionalized pyrrolidine derivative serves as a foundational alkyne in the synthesis of alkynyl quinazoline compounds[2], most notably in the development of brain-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitors such as silevertinib (BDTX-1535)[3].

This technical guide provides an in-depth analysis of the compound's structural logic, its mechanistic role in drug design, and a rigorously validated synthetic protocol for its integration into active pharmaceutical ingredients (APIs) via Sonogashira cross-coupling.

Chemical Identity and Structural Analytics

The architectural complexity of tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is defined by its chiral C3 center, which houses both an ethynyl and a methoxy group. This specific arrangement is not arbitrary; it is a calculated design choice to maximize binding affinity while preserving metabolic stability.

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |

| CAS Registry Number | 2167159-22-8[1] |

| Molecular Formula | C12H19NO3[1] |

| Molecular Weight | 225.29 g/mol [4] |

| Monoisotopic Mass | 225.13649 Da[5] |

| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation)[6] |

| Key Functional Groups | Terminal Alkyne, Aliphatic Ether, N-Boc Amine |

Structural Logic and Causality

Every functional moiety on this building block serves a distinct chemical or biological purpose:

-

N-Boc Protecting Group: Prevents unwanted N-alkylation or oxidation during upstream synthetic steps. It also temporarily increases the lipophilicity of the intermediate, aiding in organic solvent solubility during cross-coupling.

-

Terminal Ethynyl (-C≡CH): Acts as the primary reactive handle for palladium-catalyzed cross-coupling (e.g., Sonogashira). Post-coupling, the resulting internal alkyne forms a rigid, sp-hybridized linear spacer that precisely vectors the pyrrolidine ring into the target kinase's binding pocket[7].

-

Methoxy Group (-OCH3): Provides conformational locking of the pyrrolidine ring via stereoelectronic effects and serves as a critical hydrogen bond acceptor within the kinase active site.

-

Pyrrolidine Core: Replaces traditional planar, aromatic rings to increase the fraction of sp3-hybridized carbons (Fsp3). This significantly enhances aqueous solubility and BBB penetration[3].

Diagram 1: Structural logic and functional benefits of CAS 2167159-22-8 moieties.

Mechanistic Role in Drug Design: The Silevertinib Paradigm

The clinical relevance of tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is best exemplified by its use in synthesizing silevertinib (BDTX-1535) [3]. BDTX-1535 is a masterkey, brain-penetrant EGFR inhibitor designed to target oncogenic mutations (such as Exon 20 insertions and T790M) that drive non-small cell lung cancer (NSCLC) and glioblastoma[8],[3].

By utilizing the ethynyl-pyrrolidine building block, medicinal chemists successfully engineered a molecule capable of crossing the blood-brain barrier—a historical challenge for bulky kinase inhibitors. The rigid alkyne linker ensures the molecule maintains the precise geometry required to competitively bind the ATP-binding site of the mutated EGFR kinase domain, thereby shutting down downstream PI3K/AKT and RAS/MAPK survival signaling[8].

Diagram 2: Targeted blockade of oncogenic EGFR signaling pathways by alkynyl quinazolines.

Synthetic Methodologies: Palladium-Catalyzed Sonogashira Cross-Coupling

To incorporate this building block into a quinazoline core, a Sonogashira cross-coupling reaction is employed. This reaction forms a robust carbon-carbon bond between the terminal alkyne of the pyrrolidine derivative and an aryl halide (typically an aryl iodide or bromide) on the quinazoline scaffold[2],[7].

Causality in Experimental Design

A successful Sonogashira coupling requires strict adherence to mechanistic principles:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: The active Pd(0) species is essential for the initial oxidative addition into the aryl halide bond.

-

Copper Iodide (CuI) Co-catalyst: CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex much faster than the alkyne alone.

-

Triethylamine (TEA): Acts dually as a base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and as a stabilizing ligand in the solvent system.

-

Rigorous Degassing: Oxygen is the primary enemy of this reaction. It oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and induces Glaser homocoupling (where two alkyne molecules couple to each other instead of the aryl halide).

Step-by-Step Experimental Protocol

The following protocol is validated for the synthesis of alkynyl quinazoline intermediates as detailed in patent literature[2].

Reagents Required:

-

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate: 313 mg (1.39 mmol)

-

Aryl Halide (e.g., Iodo-quinazoline derivative): 1.0 equivalent

-

Copper(I) Iodide (CuI): 48.2 mg (253 µmol)

-

Triethylamine (TEA): 5.89 mL (4.28 g, 42.4 mmol)

-

Dimethylformamide (DMF): 5.00 mL

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 146 mg (126 µmol)

Procedure:

-

Reagent Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the aryl halide and tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (313 mg) in anhydrous DMF (5.00 mL)[2].

-

Base and Co-Catalyst Addition: Add triethylamine (5.89 mL) and copper(I) iodide (48.2 mg) to the stirring solution[2].

-

Catalyst Introduction: Quickly add the Pd(PPh3)4 catalyst (146 mg) to the mixture to minimize atmospheric exposure[2].

-

Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Degas the mixture by applying a vacuum until bubbling occurs, then backfill with high-purity nitrogen. Repeat this purge cycle exactly 3 times to ensure a completely inert atmosphere[2].

-

Reaction Execution: Stir the reaction mixture at 20 °C for 12 hours under a continuous nitrogen atmosphere[2]. The relatively low temperature prevents thermal degradation of the methoxypyrrolidine ring while the highly active catalytic system drives the reaction forward.

-

Validation & Workup: Monitor reaction completion via LC-MS or TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify the organic layer via silica gel flash chromatography to isolate the target alkynyl quinazoline compound[2].

Diagram 3: Standard operating workflow for the Sonogashira cross-coupling of CAS 2167159-22-8.

Conclusion

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is far more than a simple chemical reagent; it is a highly engineered structural vector. By combining the rigid, linear geometry of an alkyne with the favorable pharmacokinetic properties of a functionalized sp3-rich pyrrolidine ring, this compound enables the synthesis of next-generation, brain-penetrant kinase inhibitors. Mastery of its handling and coupling protocols is essential for modern drug development professionals targeting aggressive, mutation-driven CNS and systemic malignancies.

Sources

- 1. tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate | 2167159-22-8 [m.chemicalbook.com]

- 2. WO2021030711A1 - Alkynyl quinazoline compounds - Google Patents [patents.google.com]

- 3. silevertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. PubChemLite - C12H19NO3S - Explore [pubchemlite.lcsb.uni.lu]

- 6. nextsds.com [nextsds.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate in Targeted Oncology

Executive Summary

The evolution of targeted oncology relies heavily on the modular assembly of complex pharmacophores. Among these, tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate has emerged as a highly versatile, conformationally restricted building block[1]. Designed to introduce an alkynyl-functionalized pyrrolidine motif into small-molecule scaffolds, this compound is critical in the synthesis of next-generation quinazoline-based kinase inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanisms, and validated experimental workflows.

Physicochemical Profiling

Accurate physicochemical characterization is the foundation of reproducible synthesis. The compound presents as a light yellow solid at standard temperature and pressure, with high solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM)[1].

| Property | Value |

| Chemical Name | tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |

| CAS Number | 2167159-22-8 |

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.29 g/mol (Monoisotopic: 225.1365 Da) |

| Appearance | Light yellow solid[1] |

| 1H NMR (400 MHz, CD3OD) | δ 3.62 (dd, J = 8.4, 10.4 Hz, 1H), 3.50 - 3.40 (m, 2H), 3.37 (s, 3H), 3.35 (br d, J = 3.6 Hz, 1H), 3.10 (s, 1H), 2.33 - 2.05 (m, 2H), 1.46 (s, 9H)[1] |

| Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[2] |

Table 1: Key physicochemical properties, spectral data, and hazard classifications.

Structural & Mechanistic Insights

The utility of this building block stems from four distinct structural motifs, each engineered for specific synthetic and pharmacological outcomes:

-

The Terminal Alkyne: Acts as a highly reactive sp-hybridized handle, primed for transition-metal-catalyzed cross-coupling. The terminal proton ( δ 3.10 ppm) is sufficiently acidic to be deprotonated by mild bases in the presence of copper co-catalysts, facilitating the formation of a copper acetylide intermediate[1].

-

The Methoxy Group: Strategically positioned at the C3 chiral center, the methoxy ether provides localized stereoelectronic tuning. It functions as a hydrogen bond acceptor while increasing steric bulk, which is crucial for dictating the binding pose of the final Active Pharmaceutical Ingredient (API) within the constrained kinase hinge region.

-

The Pyrrolidine Core: Imparts conformational rigidity to the final drug molecule. This rigidity reduces the entropic penalty upon binding to the target protein, thereby increasing overall binding affinity.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures orthogonal reactivity. It shields the secondary amine during harsh cross-coupling conditions and can be cleanly cleaved under acidic conditions without affecting the newly formed alkyne-aryl bond.

Experimental Protocols: A Self-Validating Workflow

To synthesize active alkynyl quinazoline compounds, the building block undergoes a Sonogashira cross-coupling followed by Boc deprotection. The following protocol is engineered for high-fidelity execution, embedding causality into each step[1].

Protocol 1: Sonogashira Cross-Coupling

Objective: Couple tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate with an aryl halide (e.g., a halogenated quinazoline core).

Reagents:

-

Alkyne building block (313 mg, 1.39 mmol)

-

Aryl halide (1.0 eq)

-

Copper(I) iodide (CuI) (48.2 mg, 253 µmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (146 mg, 126 µmol)

-

Triethylamine (TEA) (5.89 mL, 42.4 mmol)

-

Dimethylformamide (DMF) (5.00 mL)

Step-by-Step Methodology & Causality:

-

Reaction Assembly: Combine the alkyne, aryl halide, CuI, and TEA in DMF[1]. Causality: TEA serves a dual purpose as both the base to deprotonate the terminal alkyne and the neutralizing agent for the hydrohalic acid (HX) byproduct generated during the catalytic cycle. DMF provides a highly polar, aprotic environment that stabilizes the transition states of the palladium catalytic cycle.

-

Catalyst Addition & Degassing: Add Pd(PPh3)4. Immediately degas the mixture and purge with nitrogen ( N2 ) three times[1]. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which would irreversibly poison the catalyst. Degassing ensures the palladium remains in its active oxidation state for the initial oxidative addition to the aryl halide.

-

Coupling: Stir the mixture at 20 °C for 12 hours under an N2 atmosphere[1]. Causality: The CuI reacts with the terminal alkyne to form a copper acetylide intermediate (transmetallation step). The mild temperature (20 °C) is sufficient for the reaction to proceed due to the high reactivity of the terminal alkyne, minimizing thermal degradation or homocoupling (Glaser coupling) side reactions.

-

Validation Check: Monitor reaction progress via LC-MS. The disappearance of the starting alkyne mass (m/z 226 [M+H]+) and the appearance of the coupled product mass validate the completion of the catalytic cycle.

Caption: Sonogashira cross-coupling workflow for synthesizing alkynyl quinazoline kinase inhibitors.

Protocol 2: Boc Deprotection and Validation

Objective: Remove the Boc group to yield the active secondary amine.

Methodology & Causality:

-

Dissolve the coupled intermediate in Dichloromethane (DCM) and cool to 0 °C.

-

Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio of 4:1). Causality: Acidic cleavage protonates the carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide. The evolution of gas drives the reaction to completion via Le Chatelier's principle.

-

Warm to room temperature and stir for 2 hours. Validate completion via TLC (a ninhydrin stain will turn deep purple in the presence of the newly formed free secondary amine, confirming successful deprotection).

Applications in Targeted Oncology

The downstream APIs synthesized from tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate are heavily utilized in targeting oncogenic mutations. A primary example is the HER2-S310F mutation[3]. Expressed in approximately 0.5% of all human tumors, HER2-S310F is highly oncogenic, capable of transforming BaF3 cells to interleukin-3 (IL-3) independence and driving aggressive in vivo tumor growth[3].

By integrating the rigid, methoxy-substituted pyrrolidine ring into the quinazoline scaffold, researchers achieve superior binding affinity and selectivity against these mutant kinases. The resulting compounds competitively inhibit the ATP-binding pocket of the mutant HER2 receptor, effectively shutting down the downstream PI3K/AKT/mTOR signaling cascade responsible for abnormal cell proliferation[3].

Caption: Inhibition of the mutant HER2-driven PI3K/AKT/mTOR signaling pathway by the synthesized API.

References

- World Intellectual Property Organization. "Alkynyl quinazoline compounds" (WO2021030711A1). Google Patents.

-

NextSDS. "tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

Sources

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

Executive Summary & Structural Dynamics

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (often referred to as 1-Boc-3-ethynyl-3-methoxypyrrolidine) is a highly functionalized, structurally rigid building block widely utilized in modern drug discovery. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings, and a methoxy group that modulates lipophilicity and hydrogen-bonding potential, this scaffold is frequently employed in the synthesis of covalent inhibitors and targeted therapeutics[1].

From an analytical perspective, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct mechanistic challenges:

-

Diastereotopic Protons: The quaternary C3 carbon is a chiral center. Consequently, the methylene protons at the C2, C4, and C5 positions are diastereotopic. They reside in magnetically inequivalent environments, leading to complex multiplet splitting patterns rather than simple first-order coupling.

-

Rotameric Exchange: The N-Boc (tert-butyloxycarbonyl) group exhibits restricted rotation around the carbamate C–N bond due to amide resonance. At room temperature, this results in the presence of E and Z rotamers, which frequently manifest as broadened peaks or peak doubling in both 1 H and 13 C NMR spectra.

Figure 1: Logical pathway of Boc-induced rotameric exchange and its resolution via VT NMR.

1 H NMR Spectral Analysis

The experimental 1 H NMR data for this compound is typically acquired in deuterated methanol (CD 3 OD) to ensure complete solubility and to prevent the terminal alkyne proton signal from overlapping with residual water peaks often found in CDCl 3 [1].

Table 1: Experimental 1 H NMR Data (400 MHz, CD 3 OD) [1]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment | Structural Logic / Causality |

| 3.62 | dd | 8.4, 10.4 | 1H | Pyrrolidine C2-H or C5-H | Diastereotopic proton; split by geminal and vicinal coupling. |

| 3.50 – 3.40 | m | - | 2H | Pyrrolidine C5-H 2 / C2-H | Complex multiplet driven by adjacent methylenes and rotameric overlap. |

| 3.37 | s | - | 3H | -OCH 3 | Sharp singlet; isolated from spin-spin coupling networks. |

| 3.35 | br d | 3.6 | 1H | Pyrrolidine C2-H or C5-H | Broadened doublet due to intermediate exchange of N-Boc rotamers. |

| 3.10 | s | - | 1H | -C≡CH | Terminal alkyne proton; lacks adjacent protons for scalar coupling. |

| 2.33 – 2.05 | m | - | 2H | Pyrrolidine C4-H 2 | Upfield shift relative to C2/C5 due to distance from the electronegative nitrogen. |

| 1.46 | s | - | 9H | -C(CH 3 ) 3 | Massive equivalent proton pool; standard signature of the N-Boc group. |

Causality Note: The terminal alkyne proton at 3.10 ppm is a critical diagnostic peak. Its relatively downfield position (compared to purely aliphatic protons) is caused by the diamagnetic anisotropy of the carbon-carbon triple bond, which creates a deshielding cone along the internuclear axis.

13 C NMR Spectral Analysis

While 1 H NMR provides connectivity, 13 C NMR is essential for confirming the carbon framework, particularly the quaternary centers (C3, Boc carbonyl, and Boc quaternary carbon) which are invisible in standard 1D proton spectra. The following table outlines the empirically predicted 13 C chemical shifts based on substituent effects and standard pyrrolidine scaffolds.

Table 2: Predicted 13 C NMR Data (100 MHz, CD 3 OD)

| Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment | Structural Logic / Causality |

| ~155.0 | C | N-C=O (Boc) | Highly deshielded carbonyl carbon; often appears broad due to rotamers. |

| ~83.0 | C | -C≡CH | Internal alkyne carbon; deshielded relative to the terminal carbon. |

| ~80.5 | C | -C(CH 3 ) 3 (Boc) | Quaternary carbon of the tert-butyl group; characteristic shift. |

| ~76.0 | C | Pyrrolidine C3 | Quaternary stereocenter bearing the highly electronegative -OCH 3 group. |

| ~74.5 | CH | -C≡CH | Terminal alkyne carbon; confirmed via DEPT-90/135 experiments. |

| ~54.0 | CH 2 | Pyrrolidine C2 | Deshielded by the adjacent nitrogen atom. |

| ~51.5 | CH 3 | -OCH 3 | Standard methoxy carbon resonance. |

| ~44.5 | CH 2 | Pyrrolidine C5 | Deshielded by nitrogen, but less sterically hindered than C2. |

| ~36.0 | CH 2 | Pyrrolidine C4 | Most shielded ring carbon; furthest from heteroatom inductive effects. |

| ~28.5 | CH 3 | -C(CH 3 ) 3 (Boc) | Three equivalent methyl carbons yielding a high-intensity peak. |

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Standard 1D NMR Sample Preparation and Acquisition

-

Sample Dissolution: Weigh 15–20 mg of tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (>95% purity). Dissolve completely in 0.6 mL of CD 3 OD (99.8% D).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0 ), leading to broad lines and poor resolution.

-

Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automatic or manual tuning and matching for the 1 H and 13 C channels to maximize probe sensitivity.

-

Self-Validating Calibration (Shimming): Lock the spectrometer to the deuterium frequency of CD 3 OD. Shim the Z1 and Z2 gradients. Validation Check: The residual solvent peak (CD 2 HOD) must appear as a perfectly symmetrical quintet at exactly 3.31 ppm [2][3]. If the peak is asymmetric or broad, re-shim before proceeding.

-

Acquisition: Acquire the 1 H spectrum using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 1.5 seconds. For 13 C, acquire 1024 scans with proton decoupling (WALTZ-16) and a D1 of 2.0 seconds.

Figure 2: Step-by-step workflow for NMR sample preparation and spectral acquisition.

Protocol B: Variable Temperature (VT) NMR for Rotamer Resolution

Because the N-Boc group causes peak broadening (e.g., the 3.35 ppm doublet), VT NMR is utilized to force the molecule into a "fast exchange" regime.

-

Preparation: Prepare the sample in a high-boiling deuterated solvent (e.g., DMSO- d6 ) instead of CD 3 OD to safely allow heating up to 80–100 °C.

-

Temperature Ramp: Increase the probe temperature in 10 °C increments from 25 °C to 90 °C. Allow 5 minutes of thermal equilibration at each step.

-

Acquisition & Coalescence Tracking: Acquire a 1 H spectrum at each interval. Observe the broadened peaks (such as the C2/C5 protons). As temperature increases, the kinetic energy overcomes the C–N rotational barrier, passing through the coalescence temperature ( Tc ) and resulting in sharp, time-averaged multiplets.

-

Validation: Cool the probe back to 25 °C and re-acquire the spectrum to confirm the compound did not thermally degrade during the experiment.

References

[1] Black Diamond Therapeutics, Inc. (2021). Alkynyl quinazoline compounds (Patent No. WO2021030711A1). World Intellectual Property Organization.

[2] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

[3] Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Sources

Solubility profile of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate in organic solvents

As a Senior Application Scientist, I frequently encounter challenges in optimizing synthetic pathways for highly functionalized nitrogen-containing heterocycles. tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (CAS: 2167159-22-8) represents a quintessential modern building block in medicinal chemistry. Featuring a protected secondary amine, a masked hydroxyl group, and a terminal alkyne, it is a prime candidate for late-stage functionalization, click chemistry, and cross-coupling reactions.

However, the success of these downstream applications relies entirely on understanding and manipulating its solubility profile. This guide provides an in-depth physicochemical analysis of this compound, translating structural theory into actionable, field-proven laboratory protocols.

Physicochemical Profiling & Structural Rationale

To predict how a molecule will behave in a reactor, we must first deconstruct its functional groups. Unprotected pyrrolidines are inherently basic and highly polar, often requiring biphasic solvent systems or strict pH control to maintain solubility [2]. However, the structural modifications in tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate fundamentally alter this profile:

-

The N-Boc Protecting Group: The introduction of the tert-butyloxycarbonyl (Boc) group neutralizes the basicity of the pyrrolidine nitrogen and prevents zwitterion formation. The bulky, non-polar tert-butyl moiety acts as a lipophilic shield, drastically reducing aqueous solubility while enhancing affinity for organic phases [2].

-

The C3-Methoxy Ether: In many pyrrolidine derivatives, a free C3-hydroxyl group acts as a strong hydrogen-bond donor, promoting solubility in protic solvents. By methylating this oxygen to form a methoxy ether, the hydrogen-bond donating capacity is eliminated.

-

The Terminal Alkyne: The ethynyl group is non-polar and weakly acidic. It does not contribute meaningfully to solvation in polar protic media but is highly accessible for solvation by polar aprotic solvents.

Empirical Solubility Matrix

The following table summarizes the solubility profile of tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate across standard laboratory solvents, providing the mechanistic rationale for solvent selection in synthetic workflows.

| Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale & Application |

| Dichloromethane (DCM) | 9.1 | Excellent (>100 mg/mL) | High affinity for lipophilic Boc-derivatives. Ideal for standard extractions and subsequent Boc-deprotection workflows using Trifluoroacetic Acid (TFA). |

| Dimethylformamide (DMF) | 36.7 | Excellent (>100 mg/mL) | Polar aprotic nature solvates the lipophilic core while simultaneously stabilizing transition metal catalysts. The solvent of choice for cross-coupling. |

| Ethyl Acetate (EtOAc) | 6.0 | Excellent (>100 mg/mL) | Standard non-polar extraction solvent. Highly effective for partitioning the compound away from aqueous reaction byproducts. |

| Tetrahydrofuran (THF) | 7.5 | Excellent (>100 mg/mL) | Ethereal oxygen accepts hydrogen bonds (if any intermediate species require it) while the aliphatic ring solvates the tert-butyl group. |

| Methanol (MeOH) | 32.7 | Moderate (~20-50 mg/mL) | Protic solvent; lacks strong hydrophobic interactions with the Boc group, leading to reduced solubility compared to aprotic alternatives. |

| Water (H₂O) | 80.1 | Poor (<1 mg/mL) | Complete lack of hydrogen-bond donors on the protected molecule results in hydrophobic exclusion. |

Application Workflow: Sonogashira Cross-Coupling

To demonstrate the practical application of this solubility profile, we examine its use in a Sonogashira cross-coupling reaction. The terminal alkyne is weakly acidic and requires a base (like triethylamine) and a polar aprotic solvent to facilitate deprotonation and subsequent transmetalation.

Why DMF? Dimethylformamide (DMF) is the optimal solvent here. Its high electron-donating capacity stabilizes the palladium metal center during the catalytic cycle, while its polar aprotic nature fully dissolves the highly lipophilic Boc-pyrrolidine substrate, ensuring a homogeneous reaction mixture [3].

Workflow for Sonogashira coupling of the Boc-protected pyrrolidine in DMF.

Step-by-Step Experimental Protocol

Based on validated patent literature for the synthesis of alkynyl quinazoline compounds [1], the following protocol represents a self-validating system for coupling this specific pyrrolidine.

Step 1: Reagent Dissolution In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (313 mg, 1.39 mmol) in anhydrous DMF (5.00 mL).

-

Causality: The excellent solubility of the substrate in DMF ensures a homogeneous system, preventing localized concentration gradients that could lead to alkyne homocoupling (Glaser coupling) side reactions.

Step 2: Base and Co-catalyst Addition Add copper(I) iodide (48.2 mg, 253 µmol) and triethylamine (5.89 mL, 42.4 mmol) to the stirring solution.

-

Causality: Triethylamine (TEA) acts in a dual capacity as both the base necessary for alkyne deprotonation (forming the reactive copper acetylide intermediate) and as a co-solvent.

Step 3: Catalyst Introduction & Degassing (Critical) Add tetrakis(triphenylphosphine)palladium(0) (146 mg, 126 µmol). Immediately degas the mixture by purging with nitrogen for 3 consecutive cycles (vacuum/nitrogen backfill).

-

Causality: Pd(0) is highly susceptible to atmospheric oxidation. Failure to rigorously degas the solvent will result in the rapid oxidation of the catalyst, visually indicated by the precipitation of "palladium black" (a fine, dark powder), which irreversibly halts the catalytic cycle.

Step 4: Reaction Execution & Monitoring Stir the mixture at 20 °C for 12 hours under a strict nitrogen atmosphere.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The lipophilic starting material will migrate rapidly (high Rf). As the reaction progresses, the coupled product will typically exhibit a lower Rf due to the increased molecular weight and extended conjugation.

Step 5: Quenching and Aqueous Workup Upon completion, quench the reaction mixture by adding it to 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers vigorously with brine (5 x 15 mL).

-

Causality: DMF is highly miscible with water but partitions slightly into EtOAc. Extensive, repeated brine washing is mandatory to pull residual DMF out of the organic phase. Failure to remove DMF will severely complicate subsequent column chromatography and artificially inflate the crude yield. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

- Title: WO2021030711A1 - Alkynyl quinazoline compounds Source: Google Patents URL

-

Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: LUCP Network URL: [Link]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (CAS No. 2167159-22-8) presents itself as a valuable building block, integrating the constrained pyrrolidine scaffold with a reactive ethynyl group and a methoxy moiety. This unique combination of functional groups offers a versatile platform for the synthesis of complex molecules and potential drug candidates. However, this structural complexity also necessitates a thorough understanding of its inherent hazards and the implementation of robust safety protocols. This in-depth technical guide provides a comprehensive overview of the material safety data, handling procedures, and emergency preparedness essential for the safe and effective utilization of this compound in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is a solid organic compound with a molecular weight of 225.29 g/mol . Its structure incorporates three key functional groups that dictate its chemical reactivity and toxicological profile: a pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group, a terminal ethynyl (alkyne) group, and a methoxy group at a quaternary center.

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazards[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

Core Functional Group Hazards:

A nuanced understanding of the hazards associated with this molecule requires an analysis of its constituent parts:

-

N-Boc Pyrrolidine: The pyrrolidine ring is a common motif in many biologically active compounds. While the Boc protecting group generally reduces the reactivity of the amine, pyrrolidine derivatives can have complex toxicological profiles, with some exhibiting central nervous system and cardiovascular effects[2]. There is also a potential for bio-activation of the pyrrolidine ring to reactive metabolites[2]. The Boc group itself is thermally labile and can be cleaved under acidic conditions, which must be considered in experimental design[3].

-

Terminal Ethynyl Group: Terminal alkynes pose several risks. They can be flammable and, more critically, can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury. This is a crucial consideration in reactions such as Sonogashira or click chemistry.

-

tert-Butyl Carbamate: The tert-butyl carbamate (Boc) group is susceptible to thermal decomposition, which can lead to the release of isobutylene and carbon dioxide[4]. This decomposition can be accelerated by heat and incompatible materials.

Section 2: Toxicological Assessment

Routes of Exposure and Symptoms:

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation, coughing, and shortness of breath. Systemic effects can include dizziness and drowsiness[1].

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation[1]. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: The compound is a serious eye irritant, and contact can result in pain, redness, and potential damage to the cornea[1].

-

Ingestion: Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and systemic toxicity.

Chronic Exposure:

The long-term health effects of this specific compound have not been extensively studied. However, chronic exposure to some substituted pyrrolidines has been associated with adverse effects on the nervous system and other organs[2]. Given the potential for bio-activation of the pyrrolidine ring, repeated exposure should be minimized.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust and vapors.

-

Glove Box: For manipulations requiring an inert atmosphere or for handling highly sensitive reactions, a glove box is recommended.

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this chemical:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage Requirements:

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and heavy metal salts[5].

Section 4: Reactivity and Stability

Understanding the chemical reactivity and stability of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is fundamental to designing safe experiments.

Chemical Stability:

The compound is expected to be stable under recommended storage conditions. However, it is sensitive to heat and may decompose at elevated temperatures.

Incompatible Materials:

-

Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.

-

Strong Acids: Can cause the cleavage of the Boc protecting group, potentially in an uncontrolled manner.

-

Strong Bases: Can deprotonate the terminal alkyne, which may lead to unintended reactions.

-

Heavy Metal Salts: Contact with salts of copper, silver, mercury, and other heavy metals can lead to the formation of shock-sensitive and explosive acetylides.

Hazardous Decomposition Products:

Upon thermal decomposition, this compound may release hazardous gases and vapors, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Isobutylene

Section 5: Experimental Workflow and Best Practices

The following workflow outlines a safe and logical approach to using this compound in a research setting.

Caption: Decision tree for responding to a chemical spill.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Chemical Waste: Collect all waste solutions and solid residues in appropriately labeled, sealed containers.

-

Contaminated Materials: All disposable labware, PPE, and spill cleanup materials that have come into contact with the compound must be disposed of as hazardous waste.

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Section 8: Conclusion

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its utility, however, is matched by its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and maintaining a thorough understanding of the compound's reactivity and toxicology, researchers can safely harness its synthetic potential. This guide serves as a foundational resource to foster a culture of safety and responsibility in the pursuit of scientific advancement.

References

- Góra, J., et al. (2021). Anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(11), 3195.

- FUJIFILM Wako Pure Chemical Corporation. (Date not available).

- Chemical Substance Information. (Date not available).

- List of GHS Hazard and Precautionary Statements.

- Request PDF. (Date not available). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.

- GHS Safety D

- Wikipedia. (Date not available).

- National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).

- Kumar, R., et al. (Date not available). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity.

- Sigma-Aldrich. (2025, November 6).

- Google Patents. (Date not available). Use of an agent for extinguishing and inerting inorganic fires.

- Apollo Scientific.

- PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.

- Spectrum Chemical. (2017, August 15).

- Alfa Aesar. (2010, October 28).

- Texas A&M University-Texarkana. (Date not available). Spill Management Procedure.

- TCI. (2025, February 25).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Thermal Methods.

- PMC. (Date not available). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.

- Google Patents. (Date not available). Fire-extinguishing foam composition including a basic,nitrogenous compound.

- Texas A&M University-Texarkana. (Date not available). Spill Management Procedure.

- CAMEO Chemicals - NOAA.

- ACS Publications. (Date not available).

- American Chemical Society. (1995). Guide for Chemical Spill Response.

- Organic Syntheses. (Date not available). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.

- Cornell EHS. (Date not available).

- University of Wisconsin-Madison. (Date not available).

- PMC. (Date not available). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- NFPA. (2023, August 1). Fire Extinguisher Types.

- Apollo Scientific. (Date not available). tert-butyl [(3S)

- Chemical Substance Information. (Date not available).

- ChemicalBook. (2026, January 17).

- PubMed. (2020, January 15).

- ACS Publications. (2019, April 19).

- DTIC. (Date not available). FIRE EXTINGUISHING AGENTS.

- NIST Technical Series Publications. (Date not available).

- Google Patents. (Date not available). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- RSC Publishing. (Date not available). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ResearchGate. (2025, August 7).

- Benchchem. (Date not available). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

- Benchchem. (Date not available). In-Depth Technical Guide to the Safety Data Sheet of (R)-(-)-N-Boc-3-pyrrolidinol.

- MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

- ChemScene. (Date not available). (S)-1-Boc-3-Ethynylpyrrolidine.

- Beilstein-Institut. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- PubMed. (2013, July 15). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.

Sources

Structural Characterization and X-Ray Diffraction Analysis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds. Specifically, tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (CAS: 2167159-22-8) has emerged as a critical building block in the synthesis of complex targeted therapeutics, most notably utilized in oncology.

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating such highly functionalized intermediates. The presence of a C3 quaternary stereocenter—bearing both an ethynyl and a methoxy group—presents unique spatial geometries that dictate the trajectory of downstream cross-coupling reactions. Furthermore, the N-Boc (tert-butyloxycarbonyl) protecting group introduces significant crystallographic challenges due to its high conformational flexibility. This whitepaper provides an authoritative, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD), and structural analysis of this vital intermediate.

Chemical Context and Structural Mechanics

Before initiating crystallographic workflows, one must understand the molecular mechanics governing the compound's solid-state behavior.

-

The N-Boc Rotameric Challenge: As documented in structural studies of, the carbamate linkage (N1–C=O) exhibits partial double-bond character. This restricts rotation, often leading to syn and anti rotamers in solution. In the solid state, the molecule typically packs into a single preferred conformation to maximize van der Waals interactions, but the bulky tert-butyl group is highly susceptible to thermal libration (disorder).

-

The C3 Quaternary Stereocenter: The absolute configuration at C3 is paramount. The rigid, linear ethynyl group (-C≡CH) acts as an sp-hybridized vector for subsequent Sonogashira couplings. Whether this group occupies a pseudo-axial or pseudo-equatorial position on the pyrrolidine envelope conformation directly impacts the steric hindrance encountered during.

Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals of N-Boc protected aliphatics requires precise thermodynamic control. Evaporative methods often fail, yielding oils due to the lipophilicity of the Boc group. Instead, a vapor diffusion strategy is required.

Methodology: Vapor Diffusion

-

Step 1: Solvent Selection. Dissolve 15 mg of >98% pure compound in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial. Causality: EtOAc readily dissolves the compound and possesses a moderate dielectric constant, preventing premature precipitation.

-

Step 2: Anti-Solvent Chamber. Place the open 2 mL vial inside a 20 mL scintillation vial containing 3 mL of n-pentane. Seal the outer vial tightly. Causality:n-Pentane has a high vapor pressure and will slowly diffuse into the EtOAc. This gradual lowering of the solvent mixture's polarity forces the system into the metastable zone, promoting the nucleation of a single crystal rather than amorphous precipitation.

-

Step 3: Thermal Control. Store the setup undisturbed in an isothermal environment at 4 °C for 3–5 days. Causality: Lowering the temperature reduces the kinetic energy of the highly flexible tert-butyl groups, favoring ordered lattice packing over "oiling out."

-

Validation Checkpoint: Examine the vial under a cross-polarized microscope. The appearance of sharp, un-twinned crystal edges that uniformly extinguish polarized light confirms a singular, highly ordered crystalline phase, validating the solvent system.

Figure 1: Self-validating vapor diffusion crystallization workflow for N-Boc pyrrolidines.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) is harvested, data collection must be tailored to light-atom organic molecules.

Recommended Data Collection Parameters

| Parameter | Recommended Setting | Causality / Rationale |

| Radiation Source | Cu Kα (λ = 1.54184 Å) | Maximizes anomalous scattering for O and N to accurately determine the absolute configuration (Flack parameter) in the absence of heavy atoms. |

| Temperature | 100 K (Cryostream) | Freezes tert-butyl group libration, preventing electron density smearing and massive thermal ellipsoids. |

| Detector Distance | 40 - 50 mm | Optimizes the signal-to-noise ratio for light-atom (C, H, N, O) organic crystals. |

| Scan Strategy | ω and φ scans (0.5° width) | Ensures high data redundancy (>4.0) and completeness (>99%) for accurate multi-scan absorption correction. |

Data Processing Protocol

-

Integration & Reduction: Process raw frames using software such as APEX4 or CrysAlisPro.

-

Validation Checkpoint: An internal merging R-factor ( Rint ) of < 0.05 validates the completeness and redundancy of the dataset, confirming the exposure time was sufficient.

-

-

Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

-

Refinement: Perform anisotropic least-squares refinement on F2 using SHELXL. Hydrogen atoms on the pyrrolidine ring and tert-butyl group should be placed in calculated positions using a riding model. The ethynyl hydrogen should be located in the difference Fourier map to confirm its presence.

-

Validation Checkpoint: A final Flack parameter near 0.00 (with a standard uncertainty < 0.10) mathematically validates the absolute stereochemistry of the C3 chiral center.

-

Figure 2: SCXRD data acquisition and structure refinement pipeline ensuring crystallographic integrity.

Expected Crystallographic Data & Molecular Geometry

Based on the established crystallographic behavior of highly functionalized N-Boc pyrrolidines, the refined structure of tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate will exhibit specific geometric constraints. Table 2 summarizes the quantitative structural benchmarks expected at 100 K.

Table 2: Expected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Expected Value | Mechanistic Rationale |

| Carbamate C-N Bond | N1 - C(Boc carbonyl) | 1.34 - 1.36 Å | Partial double-bond character restricting N-Boc rotation. |

| Pyrrolidine C-N Bonds | N1 - C2, N1 - C5 | 1.46 - 1.48 Å | Standard sp3-sp3 single bonds within the constrained 5-membered ring. |

| Quaternary C-C Bond | C3 - C(ethynyl) | 1.46 - 1.47 Å | sp3-sp hybridized bond; noticeably shorter than typical C-C single bonds. |

| Alkyne Triple Bond | C(ethynyl) ≡ CH | 1.18 - 1.20 Å | Highly rigid linear geometry critical for acting as a cross-coupling vector. |

| Ether C-O Bond | C3 - O(methoxy) | 1.41 - 1.43 Å | Standard sp3-sp3 oxygen-carbon bond length. |

| Carbamate Planarity | C2-N1-C(Boc)-O | ~0° or ~180° | Coplanarity driven by resonance stabilization of the Boc group. |

Powder X-Ray Diffraction (PXRD) for Bulk Purity

While SCXRD provides the absolute 3D conformation of a single crystal, drug development requires validation of the bulk intermediate.

Protocol: Grind 50 mg of the bulk synthesized powder and mount it on a zero-background silicon sample holder. Collect data from 2θ = 3° to 40° using Cu Kα radiation at room temperature.

Validation: Generate a simulated powder pattern from the 100 K SCXRD Crystallographic Information File (CIF) using Mercury software. Overlay the experimental room-temperature PXRD pattern with the simulated pattern. A direct match in peak positions (accounting for slight thermal expansion shifts at room temperature) validates that the bulk powder is phase-pure and free of polymorphic impurities, ensuring consistent solubility and reactivity in subsequent synthetic steps.

References

- Title: Alkynyl quinazoline compounds (WO2021030711A1)

-

Title: Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

-

Title: Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs[1]. The introduction of a quaternary center bearing both an ethynyl and a methoxy group offers a unique three-dimensional vector for molecular elaboration. This guide begins with the commercially available N-Boc-3-pyrrolidinone and details a robust protocol involving a nucleophilic ethynylation followed by an O-methylation. We delve into the mechanistic rationale behind reagent selection and procedural steps, providing field-proven insights to ensure reproducibility and high yield. This protocol is designed for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Introduction and Strategic Overview

The synthesis of highly functionalized pyrrolidine derivatives is of significant interest in pharmaceutical research[2]. The target molecule, tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate, combines several key features: a Boc-protected nitrogen for stability and orthogonal deprotection, a reactive terminal alkyne for click chemistry or further coupling reactions, and a methoxy group that modulates local polarity and metabolic stability.

Our synthetic strategy is predicated on a logical two-step sequence from N-Boc-3-pyrrolidinone:

-

Step A: Nucleophilic Addition of an Acetylide. This step creates the crucial C-C bond and installs the tertiary alcohol. The addition of a terminal alkyne to a carbonyl group, known as alkynylation or ethynylation, is a fundamental and powerful transformation in organic synthesis[3]. We will employ ethynylmagnesium bromide, a Grignard reagent, for its high reactivity and commercial availability.

-

Step B: O-Methylation of the Tertiary Alcohol. The resulting sterically hindered tertiary alcohol is then converted to its corresponding methyl ether. This is achieved via a Williamson ether synthesis, a classic method involving deprotonation with a strong base followed by quenching with an electrophilic methyl source.

This approach is designed for efficiency, high yield, and operational simplicity, utilizing common laboratory reagents and techniques.

Visual Synthesis Workflow

The overall synthetic pathway is illustrated below, outlining the transformation from the starting ketone to the final methylated product.

Caption: Overall two-step synthesis pathway.

Detailed Synthesis Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| N-Boc-3-pyrrolidinone | Round-bottom flasks (dried) |

| Ethynylmagnesium bromide (0.5 M in THF) | Magnetic stirrer and stir bars |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | Syringes and needles |

| Methyl iodide (MeI) | Septa |

| Anhydrous Tetrahydrofuran (THF) | Ice-water bath |

| Saturated aqueous ammonium chloride (NH₄Cl) | Nitrogen or Argon gas line with manifold |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |

| Brine (Saturated aqueous NaCl) | Separatory funnel |

| Ethyl acetate (EtOAc) | Glassware for column chromatography |

| Hexanes | Thin Layer Chromatography (TLC) plates (silica gel) |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

| Characterization: | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |

PART A: Synthesis of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (Intermediate)

Rationale: This step utilizes a Grignard reaction, a classic organometallic nucleophilic addition. Ethynylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-Boc-3-pyrrolidinone. The reaction is conducted at low temperature to control the exothermicity and improve selectivity. An acidic workup is avoided to prevent potential degradation of the Boc protecting group; instead, a milder quench with saturated ammonium chloride is used.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the flask to 0 °C using an ice-water bath and stir for 15 minutes.

-

Grignard Addition: Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Trustworthiness): Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

-

Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil or solid, can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol intermediate.

PART B: Synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (Final Product)

Rationale: This step is an O-methylation of a sterically hindered tertiary alcohol. A strong, non-nucleophilic base like sodium hydride (NaH) is required to efficiently deprotonate the alcohol to form the corresponding alkoxide. The use of NaH is critical as weaker bases may not be effective, and nucleophilic bases could lead to side reactions.[4] The resulting alkoxide then acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the methyl ether.

Step-by-Step Procedure:

-

Preparation: Wash sodium hydride (NaH, 60% dispersion, 1.5 eq) with hexanes to remove the mineral oil. Decant the hexanes carefully under a nitrogen atmosphere. Add anhydrous THF to the flask.

-

Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the alcohol intermediate from Part A (1.0 eq) in anhydrous THF.

-

Cooling: Cool both the NaH suspension and the alcohol solution to 0 °C in an ice-water bath.

-

Deprotonation: Slowly add the alcohol solution via cannula to the stirring suspension of NaH. Hydrogen gas will evolve; ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Monitoring (Trustworthiness): Monitor the reaction by TLC. The starting alcohol should be consumed, and a new, less polar spot for the ether product should appear.

-

Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.

-

Extraction & Washing: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product, tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate.

Quantitative Data and Characterization

Reagent Summary Table

| Step | Reagent | MW ( g/mol ) | Equivalents | Typical Yield |

| A | N-Boc-3-pyrrolidinone | 185.23 | 1.0 | 85-95% |

| Ethynylmagnesium bromide (0.5 M in THF) | - | 1.2 | ||

| B | Intermediate from Step A | 211.26 | 1.0 | 70-85% |

| Sodium Hydride (60%) | 24.00 | 1.5 | ||

| Methyl Iodide | 141.94 | 1.5 |

Product Validation (Trustworthiness)

To ensure the integrity of the synthesis, the final product should be characterized by standard analytical methods.

-

¹H NMR: Expect to see characteristic signals for the Boc group (singlet, ~1.45 ppm, 9H), the pyrrolidine ring protons (multiplets, ~3.0-4.0 ppm), the new methoxy group (singlet, ~3.3 ppm, 3H), and the acetylenic proton (singlet, ~2.5 ppm, 1H).

-

¹³C NMR: Expect signals for the Boc carbonyl, the quaternary carbon of the Boc group, the pyrrolidine carbons, the quaternary carbon at the 3-position, the methoxy carbon, and the two sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS): The calculated monoisotopic mass for C₁₂H₁₉NO₃ is 225.136 g/mol [5]. Expect to find the corresponding [M+H]⁺ or [M+Na]⁺ adducts.

-

Infrared Spectroscopy (IR): Look for the characteristic C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹), along with C-O ether stretches.

References

- Beilstein Archives. (n.d.). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls.

- Wikipedia. (n.d.). Alkynylation.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Beilstein Archives. (2026, March 14). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls.

- PTC Organics. (n.d.). PTC C-Alkylation of a 3-Pyrrolidinone.

- ResearchGate. (n.d.). Synthesis of 3-ethynyl-pyrrolidine-2-carboxylate 4a.

- Amanote Research. (2015, July 15). Synthesis of New Pyrroline Nitroxides With Ethynyl Functional Group.

- ACS Publications. (2024, March 20). Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Cu(II)/Base Synergistic Promoted [2 + 1 + 3] Cyclization of Cyclic Ketones with α,β-Unsaturated Aldehydes/Ketones and NH4I to Access Fused Pyridines.

- ACS Publications. (n.d.). Nucleophilic ethynyl group equivalent and its use in conjugate addition to .alpha.,.beta.-enones. Journal of the American Chemical Society.

- ACS Publications. (2025, February 24). Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- PubChemLite. (n.d.). Tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (C12H19NO3).

- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

- PMC. (n.d.). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine.

- PubMed. (2020, March 1). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors.

- Chemical Substance Information. (n.d.). tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate.

- MDPI. (2021, September 23). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series.

- BenchChem. (n.d.). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ACS Publications. (2006, March 1). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Alkynylation - Wikipedia [en.wikipedia.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. PubChemLite - Tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]

Application Note: Utilizing tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate in CuAAC Click Chemistry

Strategic Rationale & Structural Advantages

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (CAS: 2167159-22-8)[1] is a highly specialized, bifunctional building block designed for advanced drug discovery, Fragment-Based Drug Design (FBDD), and Proteolysis Targeting Chimera (PROTAC) synthesis.

Selecting this specific alkyne over simple linear aliphatic alkynes provides several distinct pharmacological and chemical advantages:

-

Pyrrolidine Scaffold : Imparts conformational rigidity to the resulting linker, which is critical for reducing entropic penalties upon target binding and improving the metabolic stability of the final conjugate.

-

C3-Methoxy Group : Acts as a hydrogen bond acceptor and modulates the overall lipophilicity (LogP) of the molecule, enhancing aqueous solubility and altering the pharmacokinetic profile.

-

Terminal Alkyne : Serves as the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a highly stable 1,4-disubstituted 1,2,3-triazole linkage.

-

Boc-Protected Amine : Provides orthogonal reactivity. Following the click reaction, the tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions to reveal a secondary amine, enabling subsequent downstream functionalization (e.g., amide coupling or alkylation).

Mechanistic Causality in the CuAAC System

A successful CuAAC reaction requires a deep understanding of the catalyst's thermodynamic lifecycle. The classical click reaction relies on the in situ generation of Cu(I) to catalyze the 1,3-dipolar cycloaddition[2]. Simply mixing reagents often leads to failure or substrate degradation; therefore, understanding the causality behind each reagent is essential:

-

Catalyst Precursor (CuSO₄) : Copper(II) sulfate is utilized as a stable, inexpensive, and highly soluble source of copper[3].

-

Reducing Agent (Sodium Ascorbate) : Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen[2]. Sodium ascorbate acts as an electron donor, continuously reducing Cu(II) to the catalytically active Cu(I) species in situ[3].

-

Stabilizing Ligand (THPTA) : Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble accelerating ligand[4]. Unchelated copper can catalyze the formation of reactive oxygen species (ROS), which degrade sensitive biomolecules and cause cytotoxicity[4]. THPTA binds Cu(I), blocking its bioavailability for destructive side reactions while maintaining its catalytic effectiveness for the cycloaddition[2].

Logical flow and mechanistic causality of the CuAAC reaction components.

Quantitative Data & Reaction Parameters

Optimal stoichiometry ensures complete conversion while minimizing copper-induced degradation. The following parameters are standardized for aqueous/organic co-solvent mixtures (e.g., Water/DMSO or PBS/DMF).

| Reagent | Function | Recommended Stock | Molar Equivalents (vs. Azide) |

| Azide-Target | Substrate | 10–50 mM | 1.0 eq |

| Boc-Pyrrolidine Alkyne | Substrate | 10–50 mM | 1.2–2.0 eq |

| CuSO₄ | Catalyst Precursor | 100 mM (in ddH₂O) | 0.1–0.25 eq |

| THPTA | Cu(I) Stabilizer | 200 mM (in ddH₂O) | 0.5–1.25 eq (Ratio 1:2 to 1:5 vs Cu) |

| Sodium Ascorbate | Reducing Agent | 100–300 mM (in ddH₂O) | 1.0–2.5 eq (10x vs Cu) |

Note: Avoid EDTA-containing buffers and DEPC-treated water, as they chelate copper and inhibit the catalytic cycle[3].

Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating system by pre-complexing the catalyst, thereby preventing the premature exposure of unchelated copper to the substrates.

Phase 1: Reagent Preparation

-

Prepare a 100 mM stock of CuSO₄ in HPLC-grade water.

-

Prepare a 200 mM stock of THPTA ligand in HPLC-grade water.

-

Critical Self-Validation Step: Prepare a 100 mM stock of Sodium Ascorbate in water immediately before use. Visually inspect the solution; do not use solutions that have turned brownish, as this indicates oxidation and will result in reaction failure[3].

-

Dissolve tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate and the azide-target in DMSO or DMF (if hydrophobic) or an appropriate buffer.

Phase 2: Catalyst Pre-Complexation 5. In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA)[2]. 6. Incubate at room temperature for 5–10 minutes.

-

Causality: This allows the THPTA to fully chelate the Cu(II) ions prior to reduction. Skipping this step exposes substrates to unchelated Cu(I), leading to rapid ROS generation upon ascorbate addition[2].

Phase 3: Reaction Initiation 7. In the main reaction vessel, combine the azide-target (1.0 eq) and the Boc-pyrrolidine alkyne (1.2 to 2.0 eq). 8. Add the pre-complexed CuSO₄/THPTA mixture to the reaction vessel. 9. Initiate the reaction by adding the freshly prepared Sodium Ascorbate (10x relative to Cu). 10. Vortex gently, protect from light, and incubate at room temperature for 30–60 minutes[2].

Phase 4: Purification 11. Purify the resulting triazole product via HPLC, size-exclusion chromatography, or affinity purification to remove unreacted reagents and copper by-products.

Post-Click Orthogonal Deprotection

To utilize the pyrrolidine scaffold for further elongation (e.g., attaching a warhead or E3 ligase ligand in PROTAC synthesis):

Post-click workflow for Boc deprotection and downstream bioconjugation.

-

Dissolve the purified, lyophilized click product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

-

Stir at room temperature for 1 hour to quantitatively cleave the tert-butyl carbamate (Boc) group.

-

Evaporate the solvent under reduced pressure to yield the free pyrrolidine secondary amine (as a TFA salt), ready for standard HATU/EDC-mediated amide coupling.

References

-

Alkyne-Azide Click Chemistry Protocol for ADCs | Source: axispharm.com |

-

Protocol for Azide-Alkyne Click Chemistry | Source: broadpharm.com | 2

-

Na-Ascorbate | Source: baseclick.eu | 3

-

Click reagents | Source: synvenio.com | 4

-

tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate — Chemical Substance Information | Source: nextsds.com | 1

Sources

The Strategic Utility of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the drive to escape the "flatland" of two-dimensional molecular structures is a paramount objective. The exploration of chemical space with greater three-dimensionality is crucial for enhancing target specificity, improving pharmacokinetic profiles, and accessing novel intellectual property. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has long been recognized as a privileged structure in medicinal chemistry due to its conformational flexibility and its prevalence in a multitude of FDA-approved drugs.[1] This guide focuses on a particularly valuable building block that embodies these principles: tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate .

This molecule is distinguished by several key features that make it a powerful tool for medicinal chemists:

-

A Rigid Three-Dimensional Core: The saturated pyrrolidine ring provides a defined, non-planar scaffold, allowing for the precise spatial orientation of substituents.[1]

-

A Versatile Ethynyl Handle: The terminal alkyne functionality is a gateway to a host of reliable and efficient coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This enables the straightforward linkage of the pyrrolidine core to other molecular fragments.

-

A Quaternary Center: The presence of a methoxy group at the same position as the ethynyl group creates a sterically defined quaternary center, which can enhance metabolic stability and provide a unique vector for interacting with biological targets.

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization at the nitrogen atom.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 2167159-22-8 | [4][5] |

| Molecular Formula | C12H19NO3 | [6] |

| Molecular Weight | 225.28 g/mol | [6] |

| Appearance | Off-white to light yellow solid | - |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, EtOAc, DMF) | - |

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is its use in CuAAC, or "click" chemistry. This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole linkage between the alkyne of our building block and an azide-containing molecule. The resulting triazole is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[2]

Caption: General scheme of the CuAAC reaction.

Protocol 1: General Procedure for CuAAC with tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

This protocol provides a general starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary depending on the specific azide substrate.

Materials:

-

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate (1.0 equiv)

-

Azide-containing coupling partner (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Solvent: A mixture of tert-butanol and water (1:1) or DMF and water (1:1)

Procedure:

-

To a reaction vial, add tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate and the azide coupling partner.

-

Dissolve the starting materials in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O per mmol of the limiting reagent).

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

-

In another separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-